Botrydial

Catalog No.
S605295
CAS No.
54986-75-3
M.F
C17H26O5
M. Wt
310.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Botrydial

CAS Number

54986-75-3

Product Name

Botrydial

IUPAC Name

[(1S,3aR,4S,6R,7S,7aS)-1,7-diformyl-7a-hydroxy-1,3,3,6-tetramethyl-2,3a,4,5,6,7-hexahydroinden-4-yl] acetate

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C17H26O5/c1-10-6-13(22-11(2)20)14-15(3,4)8-16(5,9-19)17(14,21)12(10)7-18/h7,9-10,12-14,21H,6,8H2,1-5H3/t10-,12+,13+,14+,16-,17-/m1/s1

InChI Key

SJFIYVCSGNWVPJ-GKKOWQTJSA-N

SMILES

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C

Synonyms

botrydial

Canonical SMILES

CC1CC(C2C(CC(C2(C1C=O)O)(C)C=O)(C)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@]([C@H]1C=O)([C@@](CC2(C)C)(C)C=O)O)OC(=O)C

Description

The exact mass of the compound Botrydial is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Botrydial is a bioactive compound produced by the phytopathogenic fungus Botrytis cinerea, commonly known as grey mold. This compound is classified as a sesquiterpene and is characterized by its complex bicyclic structure, specifically noted for its molecular formula C17H26O5C_{17}H_{26}O_{5} and a molecular weight of approximately 310.4 g/mol . Botrydial plays a significant role in the pathogenicity of Botrytis cinerea, contributing to its ability to infect and damage various plant tissues, particularly in crops like sweet peppers and tomatoes .

The chemical behavior of botrydial includes various reactions typical of sesquiterpenes, such as oxidation and reduction processes. Botrydial can undergo transformations that yield dihydrobotrydial, a related compound with slightly different properties and biological activities . The biosynthesis of botrydial is catalyzed by specific enzymes encoded by genes within the B. cinerea genome, with the BcBOT2 gene being crucial for the committed step in its biosynthetic pathway .

Botrydial exhibits notable biological activities, particularly in its interaction with plant hosts and other microorganisms. It has been shown to confer Botrytis cinerea with the ability to inhibit beneficial soil bacteria, such as those from the genus Bacillus, thereby enhancing its pathogenicity . Additionally, botrydial has been implicated in the regulation of virulence factors in B. cinerea, suggesting its role not only as a toxin but also as a signaling molecule during infection processes .

The synthesis of botrydial occurs naturally within Botrytis cinerea through a series of enzymatic reactions involving several biosynthetic genes. The primary steps include the formation of precursor molecules that are then modified through cyclization and functionalization processes to yield botrydial. Research has identified five key genes involved in this biosynthetic pathway, highlighting the complexity of its natural production .

Laboratory Synthesis

Botrydial's primary application lies in understanding plant-pathogen interactions and developing biocontrol strategies against fungal diseases. Its ability to inhibit beneficial bacteria makes it a target for research into biological control agents that could mitigate its effects on crops. Moreover, studying botrydial can lead to insights into developing fungicides or other agricultural treatments that could disrupt its biosynthesis or action .

Interaction studies have focused on how botrydial affects both plant tissues and microbial communities within the soil ecosystem. Research indicates that botrydial can alter gene expression in plants, triggering defense responses while simultaneously inhibiting beneficial microbes . These interactions underscore the dual role of botrydial as both a virulence factor for B. cinerea and a modulator of plant immune responses.

Several compounds share structural or functional similarities with botrydial, including:

  • Dihydrobotrydial: A reduced form of botrydial that exhibits distinct biological properties.
  • Botcinins: A group of metabolites produced by Botrytis cinerea, known for their antifungal activity.
  • Fungal Lipopeptides: Such as iturins and fengycins produced by Bacillus species, which also play roles in plant pathogen interactions.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Feature
BotrydialSesquiterpenePathogenicity enhancerInhibits beneficial bacteria
DihydrobotrydialSesquiterpeneLess toxic than botrydialReduced activity against fungi
BotcininsPeptideAntifungalDirectly inhibits fungal growth
IturinsLipopeptideAntifungalEffective against various pathogens

Botrydial's uniqueness lies in its specific role within Botrytis cinerea as both a toxin and an ecological disruptor, setting it apart from other similar compounds that primarily function as antifungals or biocontrol agents without the same level of pathogenic involvement.

XLogP3

1.7

UNII

2VQE1Z1G8Q

Wikipedia

Botrydial

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-02-18
Fehlhaber, Hans-Wolfram; Geipel, Renate; Mercker, Hans-Jochen; Tschesche, Rudolf; Welmar, Karin; Schönbeck, F; Botrydial, ein Sesquiterpen-Antibiotikum aus der Nährlösung des Pilzes Botrytis cinerea, Chemische Berichte, 1075, 1720-1730. DOI:10.1002/cber.19741070530

Explore Compound Types